

Biocompatibility of SikaBiresin® TD-165 System for Biological Applications: A Technical Guide

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Compound of Interest		
Compound Name:	TD-165	
Cat. No.:	B15621617	Get Quote

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. SikaBiresin® **TD-165** is described by the manufacturer as a component for an epoxy casting resin system for applications in art and decoration. There is no publicly available information from the manufacturer certifying or testing SikaBiresin® **TD-165** for biocompatibility in biological or medical applications. The use of this material in such applications would require rigorous, independent testing according to international standards. This guide provides a framework for such an evaluation, based on general principles of biocompatibility testing for epoxy resins.

Executive Summary

SikaBiresin® **TD-165** is an amine hardener component of a two-part epoxy resin system. While this system offers high transparency and is designed for casting applications, its suitability for biological applications is undetermined. For any material to be considered for use in a biological context, such as in medical devices, drug delivery systems, or as a substrate for cell culture, its biocompatibility must be thoroughly evaluated. This involves a series of tests to ensure the material does not elicit an adverse response when in contact with biological tissues. The primary international standard for this evaluation is ISO 10993, "Biological evaluation of medical devices."

This guide outlines the necessary steps and considerations for evaluating the biocompatibility of an epoxy resin system like the one involving SikaBiresin® **TD-165**. It covers the foundational



biocompatibility tests required, provides detailed experimental protocols, and discusses potential biological response mechanisms.

Introduction to Biocompatibility of Epoxy Resins

Epoxy resins are versatile polymers known for their excellent adhesion, chemical resistance, and mechanical properties. In medical applications, specially formulated, medical-grade epoxies are used for bonding, sealing, and encapsulating components in devices like pacemakers, catheters, and dental implants.[1][2]

The biocompatibility of an epoxy resin is critically dependent on its chemical composition and the extent of its cure. Uncured or improperly cured epoxy resins can release components that may be toxic, irritant, or cause an allergic (sensitization) response.[3][4] Key potential leachables from epoxy systems include:

- Bisphenol A diglycidyl ether (BADGE): A common epoxy resin monomer that has been studied for its potential as an endocrine disruptor.[5][6]
- Amine Hardeners: The curing agents that can be cytotoxic if not fully reacted.[4]
- Additives: Other components like plasticizers, fillers, or colorants.

Therefore, a comprehensive biological risk assessment is the first step, followed by empirical testing as laid out in the ISO 10993 standards.

Recommended Biocompatibility Testing Framework (Based on ISO 10993)

For a material like an epoxy resin with potential for direct or indirect patient contact, a baseline set of biocompatibility tests is required. The "big three" initial tests are for cytotoxicity, sensitization, and irritation.

Data Presentation: Illustrative Biocompatibility Test Results

The following tables present illustrative quantitative and qualitative data for a hypothetical epoxy resin to demonstrate how results are typically summarized. Note: This is not data for



SikaBiresin® TD-165.

Table 1: In Vitro Cytotoxicity Results (ISO 10993-5) This test evaluates the toxicity of material extracts on cultured cells. A material is considered non-cytotoxic if cell viability is ≥ 70%.[7][8][9]

Test Article Extract Concentration	% Cell Viability (MTT Assay)	Qualitative Score (Microscopic Observation)	Result (Pass/Fail)
100% (Undiluted)	85%	1 (Slightly Reactive)	Pass
50%	92%	0 (Non-Reactive)	Pass
25%	98%	0 (Non-Reactive)	Pass
Positive Control (e.g., Latex)	5%	4 (Severely Reactive)	N/A
Negative Control (e.g., HDPE)	100%	0 (Non-Reactive)	N/A

Table 2: Skin Sensitization Results (ISO 10993-10) This test assesses the potential for a material to cause a delayed-type hypersensitivity (allergic) reaction. The Guinea Pig Maximization Test (GPMT) is a common method. A non-sensitizing material should show a low incidence of reactions.[10]

Test Group	Number of Animals	Number of Animals with Positive Skin Reaction (Erythema/Ede ma)	Sensitization Rate	Result (Pass/Fail)
Test Article Extract	10	0	0%	Pass
Negative Control	5	0	0%	Pass
Positive Control	5	5	100%	Pass



Table 3: Intracutaneous Irritation Results (ISO 10993-10) This test evaluates the localized inflammatory response of tissue to material extracts injected into the skin. The scores for erythema (redness) and edema (swelling) are recorded at different time points. A material is non-irritating if the difference between the test and control scores is minimal.[11]

Time Point	Test Article Extract (Mean Score)	Negative Control (Mean Score)	Difference (Test - Control)	Result (Pass/Fail)
24 hours	0.5	0.2	0.3	Pass
48 hours	0.1	0.0	0.1	Pass
72 hours	0.0	0.0	0.0	Pass

Experimental Protocols

Detailed methodologies are crucial for reproducible and valid biocompatibility testing. The following are summarized protocols for the key tests.

Protocol: In Vitro Cytotoxicity - MEM Elution Method (ISO 10993-5)

- Sample Preparation (as per ISO 10993-12):
 - Cure the SikaBiresin® TD-165 epoxy system according to manufacturer's instructions.
 - Prepare samples with a surface area-to-volume ratio of 3 cm²/mL in single-strength
 Minimum Essential Medium (MEM) supplemented with 5% serum.
- Extraction:
 - Immerse the prepared sample in the MEM.
 - Incubate at 37°C for 24 hours with agitation.[12] This creates the "test extract."
- Cell Culture:



- Culture L929 mouse fibroblast cells until a sub-confluent monolayer is formed.
- Exposure:
 - Remove the culture medium from the cells and replace it with the test extract. Prepare serial dilutions of the extract (e.g., 100%, 50%, 25%) if required.
 - Include negative controls (high-density polyethylene extract) and positive controls (natural rubber latex extract).
 - Incubate the cells with the extracts for 48 hours at 37°C in a humidified CO2 incubator.[13]
- Assessment (Quantitative MTT Assay):
 - After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
 solution to each well.[8]
 - Living, metabolically active cells will convert the yellow MTT to a purple formazan salt.
 - Incubate for 2-4 hours.
 - Solubilize the formazan crystals with isopropanol or another suitable solvent.
 - Read the absorbance of the solution using a spectrophotometer (plate reader) at 570 nm.
 - Calculate cell viability as a percentage relative to the negative control.
- Assessment (Qualitative):
 - Examine the cell monolayers under a microscope.
 - Score the cellular reactivity on a scale from 0 (no reactivity) to 4 (severe reactivity) based on cell lysis and morphology.[7]

Protocol: Skin Sensitization - Guinea Pig Maximization Test (GPMT) (ISO 10993-10)

· Test Animals: Use young adult albino guinea pigs.



- Extract Preparation: Prepare extracts of the cured epoxy in both polar (saline) and non-polar (sesame oil) solvents as per ISO 10993-12.
- Induction Phase (Day 0):
 - Perform three pairs of intradermal injections into the clipped dorsal skin of the test animals:
 - Freund's Complete Adjuvant (FCA) emulsified with water.
 - The test article extract.
 - The test article extract emulsified with FCA.
- Induction Phase (Day 7):
 - Apply a patch containing the test extract topically to the injection site for 48 hours.
- Challenge Phase (Day 21):
 - Apply a patch with the test extract to a naive, clipped area on the flank of the animals.
 - Also, apply a patch with the vehicle (negative control).
- Observation:
 - Remove patches after 24 hours.
 - Observe the challenge sites at 24 and 48 hours after patch removal.
 - Score the skin reactions for erythema and edema according to a standardized scale (e.g., Magnusson and Kligman scale).
- Interpretation:
 - A positive result (sensitization) is indicated by a significantly higher incidence and severity
 of skin reactions in the test group compared to a naive control group.[10]



Protocol: Intracutaneous Irritation Test (ISO 10993-10)

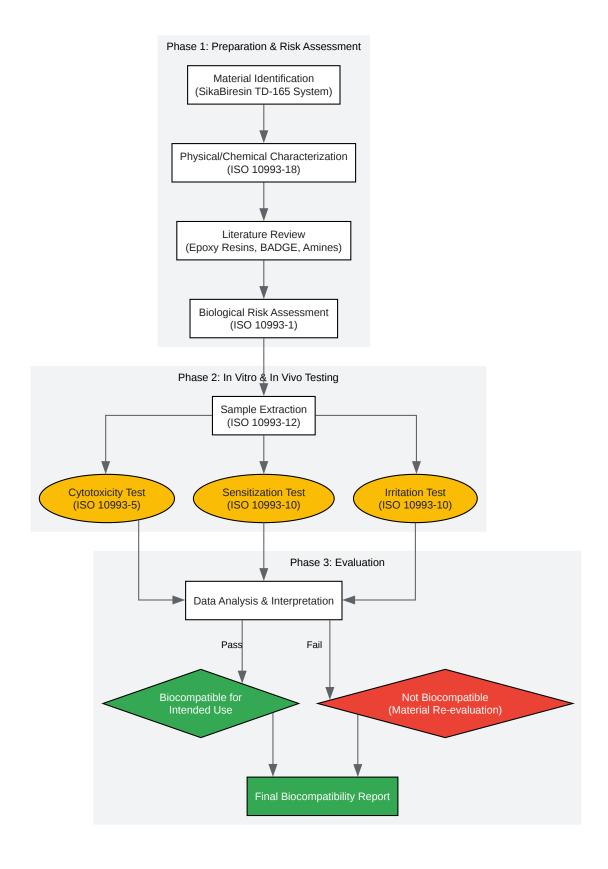
- Test Animals: Use healthy, adult albino rabbits.
- Extract Preparation: Prepare extracts of the cured epoxy in both polar (saline) and non-polar (sesame oil) solvents as per ISO 10993-12.
- Procedure:
 - Closely clip the fur on the back of the animal.
 - On one side of the spine, inject 0.2 mL of the test extract intracutaneously at five separate sites.
 - On the other side of the spine, inject 0.2 mL of the corresponding solvent (vehicle control)
 at five sites.[11]

Observation:

- Observe and score the injection sites for erythema and edema at 24, 48, and 72 hours post-injection.
- Use a standardized scoring system (e.g., 0 for no reaction to 4 for severe reaction).
- Calculation and Interpretation:
 - For each animal, calculate the mean score for the test and control sites at each time point.
 - Subtract the mean control score from the mean test score.
 - The material is considered non-irritating if this final score is 1.0 or less.

Mandatory Visualizations Experimental and Logical Workflows





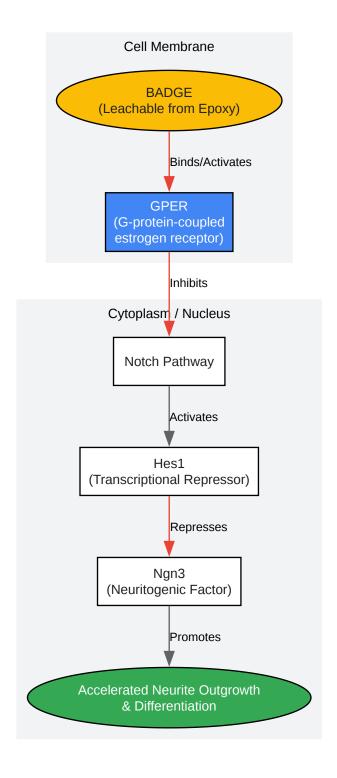
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Caption: Workflow for Biocompatibility Evaluation of an Epoxy Resin System.



Potential Signaling Pathway Disruption

Leachables from epoxy resins, such as BADGE, can act as endocrine-disrupting chemicals. One identified mechanism involves interaction with the G-protein-coupled estrogen receptor (GPER).[1][6]





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Caption: Potential Signaling Pathway Disruption by BADGE via GPER Activation.

Conclusion and Recommendations

The SikaBiresin® **TD-165** epoxy system is not marketed for and lacks the requisite biocompatibility data for safe use in biological applications. Any consideration for its use in research, drug development, or medical devices necessitates a thorough and independent biological evaluation as outlined by the ISO 10993 standards.

Researchers must begin with a comprehensive risk assessment and proceed with, at a minimum, testing for cytotoxicity, sensitization, and irritation. The protocols and illustrative data provided in this guide serve as a foundational framework for this process. Given the potential for leachables like BADGE to exert biological effects at the cellular level, a complete chemical characterization (ISO 10993-18) is also highly recommended to understand the full toxicological profile. It is strongly advised to use materials that are already certified as medical-grade or have passed USP Class VI and/or ISO 10993 testing for any application involving contact with living cells or tissues.

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